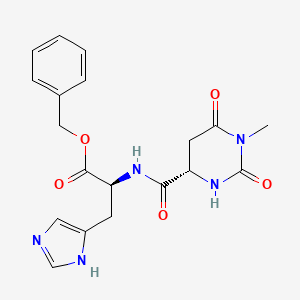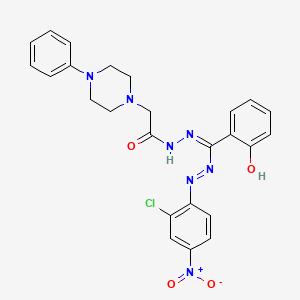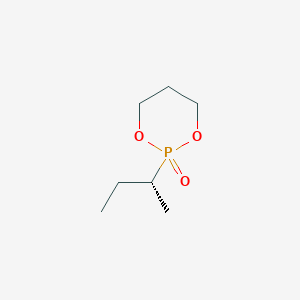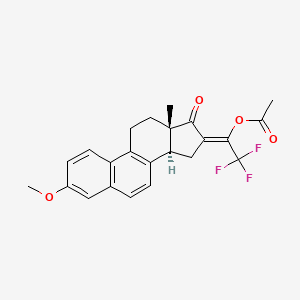
Zinc, bis(2-(methoxy-kappaO)benzoato-kappaO)-, (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc, bis(2-methoxybenzoato-O1,O2)-, (beta-4)-: is a coordination compound where zinc is complexed with two molecules of 2-methoxybenzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, bis(2-methoxybenzoato-O1,O2)-, (beta-4)- typically involves the reaction of zinc salts, such as zinc acetate or zinc chloride, with 2-methoxybenzoic acid in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete dissolution and interaction of the reactants. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can streamline the production process, ensuring consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Zinc, bis(2-methoxybenzoato-O1,O2)-, (beta-4)- can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, often involving reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur, where the 2-methoxybenzoato ligands are replaced by other ligands, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various ligands such as phosphines, amines, or other carboxylates.
Major Products Formed:
Oxidation: Oxidized zinc species and modified benzoic acid derivatives.
Reduction: Reduced zinc complexes and modified benzoic acid derivatives.
Substitution: New zinc complexes with different ligands.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Zinc, bis(2-methoxybenzoato-O1,O2)-, (beta-4)- is used as a catalyst in various organic reactions, including esterification and polymerization processes.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biology:
Enzyme Inhibition: Research has shown that this compound can act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Antimicrobial Activity: Studies have indicated that the compound exhibits antimicrobial properties, which could be useful in developing new antimicrobial agents.
Medicine:
Drug Delivery: The compound’s ability to form stable complexes with various ligands makes it a potential candidate for drug delivery systems.
Therapeutics: Its enzyme inhibition properties are being explored for therapeutic applications in treating diseases related to enzyme dysfunction.
Industry:
Coatings: The compound is used in the formulation of protective coatings for metals, providing corrosion resistance.
Pigments: It is also used as a pigment in paints and coatings due to its stability and color properties.
Mécanisme D'action
The mechanism by which Zinc, bis(2-methoxybenzoato-O1,O2)-, (beta-4)- exerts its effects involves the interaction of the zinc ion with various molecular targets. The zinc ion can coordinate with different ligands, influencing the activity of enzymes and other proteins. The 2-methoxybenzoato ligands can also interact with biological molecules, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
- Zinc, bis(2-hydroxybenzoato-O1,O2)-, (beta-4)-
- Zinc, bis(2-chlorobenzoato-O1,O2)-, (beta-4)-
- Zinc, bis(2-nitrobenzoato-O1,O2)-, (beta-4)-
Comparison:
- Zinc, bis(2-hydroxybenzoato-O1,O2)-, (beta-4)-: This compound has hydroxyl groups instead of methoxy groups, which can influence its reactivity and solubility.
- Zinc, bis(2-chlorobenzoato-O1,O2)-, (beta-4)-: The presence of chlorine atoms can enhance the compound’s antimicrobial properties but may also increase its toxicity.
- Zinc, bis(2-nitrobenzoato-O1,O2)-, (beta-4)-: The nitro groups can significantly alter the compound’s electronic properties, making it more reactive in certain chemical reactions.
Zinc, bis(2-methoxybenzoato-O1,O2)-, (beta-4)- stands out due to its unique combination of methoxy groups and zinc coordination, providing a balance of stability and reactivity that is valuable in various applications.
Propriétés
Numéro CAS |
65046-95-9 |
|---|---|
Formule moléculaire |
C16H16O6Zn |
Poids moléculaire |
369.7 g/mol |
Nom IUPAC |
2-methoxybenzoic acid;zinc |
InChI |
InChI=1S/2C8H8O3.Zn/c2*1-11-7-5-3-2-4-6(7)8(9)10;/h2*2-5H,1H3,(H,9,10); |
Clé InChI |
DLSUBIPPOZXMOS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=O)O.COC1=CC=CC=C1C(=O)O.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


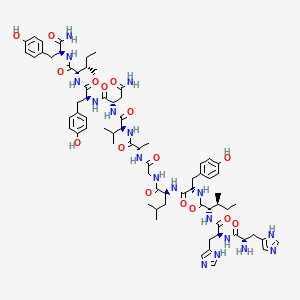
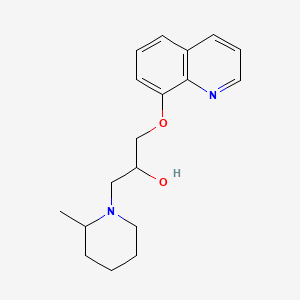
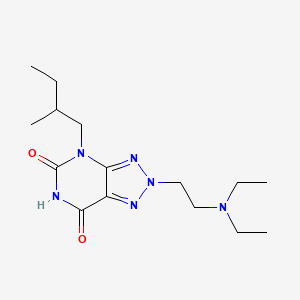
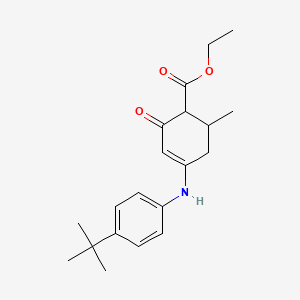
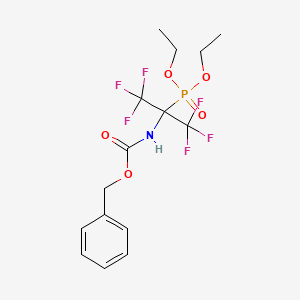

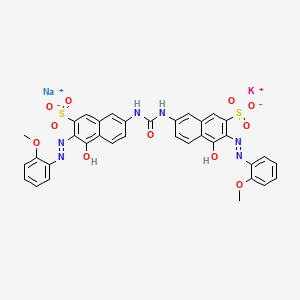
![(E)-3-(2-fluorophenyl)-1-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]phenyl]prop-2-en-1-one](/img/structure/B12707253.png)
